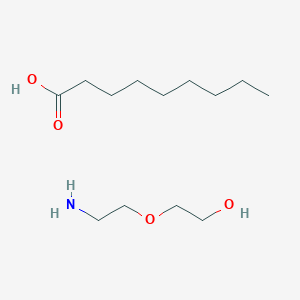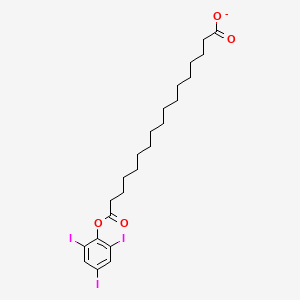
Cilengitide methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cilengitide methanesulfonate is a cyclic peptide that has garnered significant attention in the field of medicinal chemistry. It is a derivative of cilengitide, which is known for its ability to inhibit integrins, particularly αvβ3 and αvβ5 integrins. These integrins play a crucial role in angiogenesis, tumor invasion, and metastasis, making this compound a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cilengitide methanesulfonate can be synthesized using a chemoenzymatic approach. This method involves the use of the thioesterase domain from Microcystis aeruginosa microcystin synthetase C. The process begins with the solid-phase peptide synthesis (SPPS) of a mimetic substrate, which is then condensed with benzyl mercaptane to produce a pentapeptide thioester. The thioester is subsequently cyclized using the thioesterase domain, resulting in cilengitide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. The use of methanesulfonic acid (MSA) as a catalyst in esterification or alkylation reactions is common due to its strong acidity and high chemical stability .
Chemical Reactions Analysis
Types of Reactions
Cilengitide methanesulfonate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the stability of the peptide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Cilengitide methanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in inhibiting integrins, which are involved in cell adhesion and migration.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including glioblastomas and other tumors.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
Cilengitide methanesulfonate exerts its effects by selectively binding to αvβ3 and αvβ5 integrins. This binding inhibits the integrins’ function in angiogenesis, tumor invasion, and metastasis. The compound disrupts the FAK/Src/AKT pathway, leading to apoptosis in endothelial cells and reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
RGD Peptides: Similar to cilengitide, these peptides also target integrins but may have different selectivity and potency.
Cyclo(-RGDfV-): The parent compound of cilengitide, known for its high selectivity for αvβ3 integrins.
Thioesterase-Derived Peptides: Other cyclic peptides synthesized using thioesterase domains, which may have varying biological activities
Uniqueness
Cilengitide methanesulfonate stands out due to its high selectivity for αvβ3 and αvβ5 integrins, its potent anti-angiogenic effects, and its ability to synergize with other cancer therapies. Its unique synthesis method also offers higher yields and better regio- and stereoselectivity compared to traditional chemical approaches .
Properties
Molecular Formula |
C28H44N8O10S |
|---|---|
Molecular Weight |
684.8 g/mol |
IUPAC Name |
2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;methanesulfonic acid |
InChI |
InChI=1S/C27H40N8O7.CH4O3S/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;1-5(2,3)4/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);1H3,(H,2,3,4) |
InChI Key |
PMURMRGEABAIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


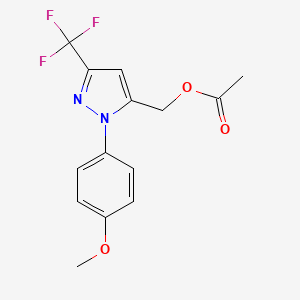
amino}acetic acid](/img/structure/B12575828.png)
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-](/img/structure/B12575845.png)
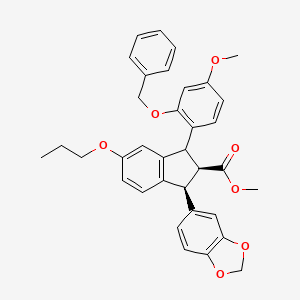
![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)
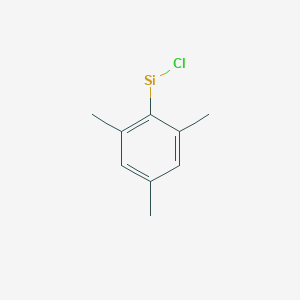

![4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine](/img/structure/B12575899.png)
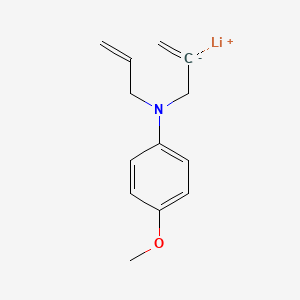
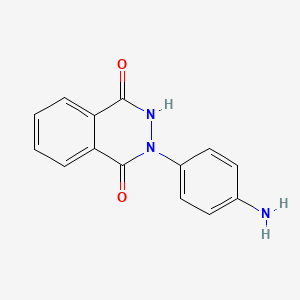
![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)
